![molecular formula C19H24N2O3S B2988634 [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate CAS No. 1002451-40-2](/img/structure/B2988634.png)
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate is an organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a cyanocyclohexyl group, a carbamoylmethyl linker, and a dimethylphenylsulfanyl moiety, which together lend it unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate can be achieved through a multi-step process involving the following key steps:
Formation of the cyanocyclohexyl intermediate: : This step involves the cyanation of cyclohexylamine, typically using cyanogen bromide or another cyanating agent.
Carbamoylmethylation: : The resulting cyanocyclohexyl compound is then reacted with methyl isocyanate under controlled conditions to introduce the carbamoylmethyl group.
Sulfanylation: : Finally, the intermediate is subjected to sulfanylation with 3,4-dimethylthiophenol in the presence of a suitable catalyst and base.
Industrial Production Methods
For industrial-scale production, the synthesis pathway is optimized to increase yield and reduce costs. Continuous flow reactors and high-throughput screening of reaction conditions can be employed to achieve these goals. Catalyst selection and solvent recycling are also crucial aspects of industrial preparation.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically affecting the sulfanyl moiety, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions might target the cyanocyclohexyl group or the carbamoylmethyl linker.
Substitution: : Nucleophilic substitution reactions can occur, particularly at the carbamoylmethyl group or the aryl sulfanyl moiety.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-chloroperbenzoic acid under mild to moderate conditions.
Reduction: : Use of reducing agents such as lithium aluminum hydride or sodium borohydride under anhydrous conditions.
Substitution: : Typical nucleophiles like amines, thiols, or alcohols under basic or acidic conditions, depending on the desired product.
Major Products Formed
Oxidation products: : Sulfoxides, sulfones.
Reduction products: : Amines, alcohols.
Substitution products: : Varied derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Synthesis of novel organic compounds with potential therapeutic effects.
Exploration of reaction mechanisms and pathways.
Biology
Study of interactions with biological macromolecules like proteins and nucleic acids.
Investigation of cellular uptake and metabolic pathways.
Medicine
Potential use in the development of pharmaceuticals targeting specific pathways.
Exploration of its pharmacokinetics and pharmacodynamics.
Industry
Application in the synthesis of specialty chemicals and materials.
Use in the development of agrochemicals and other industrial products.
作用機序
The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate involves:
Molecular targets: : Interaction with specific enzymes or receptors depending on its structural motifs.
Pathways: : Modulation of biochemical pathways by inhibiting or activating key proteins.
類似化合物との比較
Similar Compounds
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(phenylsulfanyl)acetate: : Lacks the dimethyl substitutions on the phenyl ring.
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(methylsulfanyl)acetate: : Features a single methyl substitution on the sulfanyl group.
Highlighting Uniqueness
Conclusion
[(1-Cyanocyclohexyl)carbamoyl]methyl 2-[(3,4-dimethylphenyl)sulfanyl]acetate is a compound with intriguing chemical and physical properties that make it valuable for research and industrial applications. Its unique structure allows for a range of chemical reactions and interactions that are being explored for their potential benefits in various fields.
特性
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 2-(3,4-dimethylphenyl)sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-14-6-7-16(10-15(14)2)25-12-18(23)24-11-17(22)21-19(13-20)8-4-3-5-9-19/h6-7,10H,3-5,8-9,11-12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHPTABWBCNCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)SCC(=O)OCC(=O)NC2(CCCCC2)C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(3,5-dimethylphenyl)-2-({3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl}sulfanyl)acetamide](/img/structure/B2988551.png)
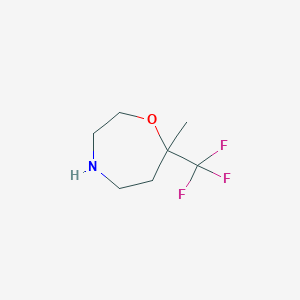
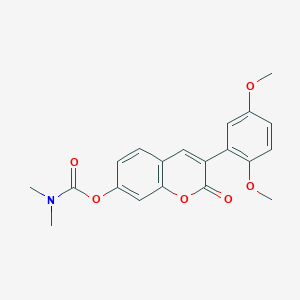

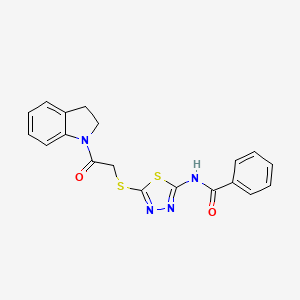
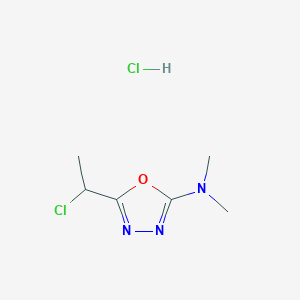
![N-[2-[(1-Cyano-3-methylcyclohexyl)amino]-2-oxoethyl]-2-methylbenzamide](/img/structure/B2988559.png)
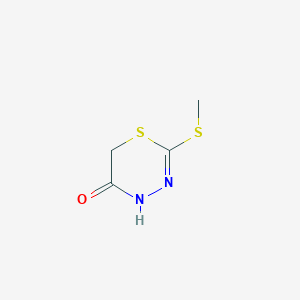
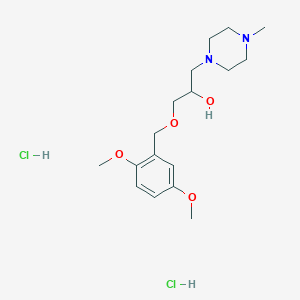
![3-phenyl-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B2988563.png)
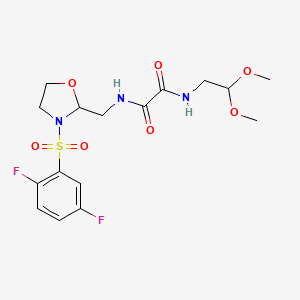
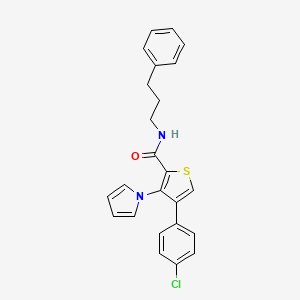
![2-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbaldehyde](/img/structure/B2988573.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2988574.png)
